molecular formula C18H24N4O4S B2936119 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797252-47-1

2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2936119
M. Wt: 392.47
InChI Key: RKESRHIRQQKKKS-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a sulfonamide derivative, and its synthesis method involves several steps that require expertise in organic chemistry. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(piperidin-1-yl)pyrimidine-4-methanol, followed by N-alkylation with methyl iodide.

Starting Materials
2,5-dimethoxybenzenesulfonyl chloride, 2-(piperidin-1-yl)pyrimidine-4-methanol, methyl iodide

Reaction
Step 1: 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2-(piperidin-1-yl)pyrimidine-4-methanol in the presence of a base such as triethylamine to form the corresponding sulfonamide intermediate., Step 2: The sulfonamide intermediate is then N-alkylated with methyl iodide to form the final product, 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide.

Mechanism Of Action

The mechanism of action of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma patients.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide are still being studied. However, studies have shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research involving 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide. One direction is to further study its potential as an anticancer agent, and to explore its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study its inhibitory effects on enzymes, such as carbonic anhydrase and acetylcholinesterase, and to explore its potential applications in the treatment of diseases that involve these enzymes. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for scientific research.

Scientific Research Applications

2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Studies have also shown that this compound has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2,5-dimethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-25-15-6-7-16(26-2)17(12-15)27(23,24)20-13-14-8-9-19-18(21-14)22-10-4-3-5-11-22/h6-9,12,20H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKESRHIRQQKKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

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